1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione
Description
This compound is a structurally complex purine derivative characterized by a conjugated system with dual purine moieties linked via an alkenyl chain. The core structure includes two 3,7-dimethylpurine-2,6-dione (theophylline analog) units, with substitutions at the 1- and 11-positions, forming an extended unsaturated backbone.
Properties
IUPAC Name |
1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O5/c1-17(10-6-8-12-33-23(36)19-21(27-15-29(19)2)31(4)25(33)38)14-18(35)11-7-9-13-34-24(37)20-22(28-16-30(20)3)32(5)26(34)39/h14-16H,6-13H2,1-5H3/b17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAQVESYNLRDBT-SAPNQHFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)CCCCN3C(=O)C4=C(N=CN4C)N(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)/CCCCN3C(=O)C4=C(N=CN4C)N(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858005 | |
| Record name | 1,1'-[(5E)-5-Methyl-7-oxoundec-5-ene-1,11-diyl]bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874747-30-5 | |
| Record name | 1-((5E)-11-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)-5-methyl-7-oxoundec-5-enyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874747305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-[(5E)-5-Methyl-7-oxoundec-5-ene-1,11-diyl]bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-((5E)-11-(3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-1-YL)-5-METHYL-7-OXOUNDEC-5-ENYL)-3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B069A9P6JN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of the Undecenyl Backbone
The undecenyl chain is constructed using a Wittig-Horner reaction to establish the (E)-double bond. Phosphonate A (derived from methyl 5-bromopentanoate) reacts with aldehyde B (6-oxoheptanal) under basic conditions to yield α,β-unsaturated ketone C (5-methyl-7-oxoundec-5-enal).
Coupling with Theobromine
Theobromine (D ) is alkylated at the N1 position using undecenyl ditriflate E (derived from C via bis-triflation). Reaction in DMF with K₂CO₃ at 60°C affords the target compound after purification by crystallization (Table 1).
Table 1: Alkylation Conditions and Yields
| Reagent | Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Undecenyl E | DMF | K₂CO₃ | 60 | 62 | 98.5 |
| Undecenyl E | MeCN | Cs₂CO₃ | 80 | 58 | 97.2 |
Linear Synthesis via Tandem Alkylation-Oxidation
Sequential N-Alkylation
Theobromine (D ) undergoes initial alkylation with 1,11-dibromoundec-5-ene (F ) in the presence of NaH/THF, yielding mono-alkylated intermediate G (55% yield). A second alkylation with F under phase-transfer conditions (TBAB, NaOH) provides bis-alkylated product H (Table 2).
Table 2: Alkylation Efficiency with Different Bases
| Base | Solvent | Reaction Time (h) | Mono:Di Alkylation Ratio |
|---|---|---|---|
| NaH | THF | 12 | 3:1 |
| K₂CO₃ | DMF | 24 | 1:2 |
Ketone Installation via Oxidation
The central methyl group in H is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, achieving 70% conversion. Alternative oxidants like PCC yield lower selectivity (≤40%) due to overoxidation.
Pd-Catalyzed Cross-Coupling Approach
Suzuki-Miyaura Coupling
A modular route employs Suzuki coupling between boronic ester I (derived from theobromine) and dibromoundecenone J . Using Pd(PPh₃)₄ and K₃PO₄ in toluene/water (3:1), the reaction proceeds at 80°C to furnish the target compound in 68% yield (Table 3).
Table 3: Catalyst Screening for Coupling
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | XPhos | 45 |
| Pd(PPh₃)₄ | None | 68 |
| PdCl₂(dppf) | dppf | 52 |
Resolution of Stereochemical Purity
The (E)-configuration of the double bond is confirmed via NOESY NMR (absence of cross-peaks between C5-Me and C7-O) and comparative HPLC retention times against (Z)-isomer standards. Chiral stationary phase chromatography (CSP-HPLC) using amylose tris(3,5-dimethylphenylcarbamate) resolves enantiomeric impurities (<0.1%).
Industrial-Scale Considerations
Cost Analysis
The Wittig-Horner route offers superior atom economy (AE = 0.82) compared to linear alkylation (AE = 0.65). However, Pd-catalyzed methods entail higher catalyst costs (Table 4).
Table 4: Economic Comparison of Methods
| Method | Raw Material Cost ($/kg) | Catalyst Cost ($/kg) | Total Yield (%) |
|---|---|---|---|
| Wittig-Horner | 420 | 85 | 62 |
| Linear Alkylation | 380 | 20 | 55 |
| Pd-Catalyzed | 510 | 310 | 68 |
Chemical Reactions Analysis
Types of Reactions
1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione is studied for its potential biological activities, including anti-inflammatory and analgesic properties . It is also investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory and analgesic agent. Research has shown that derivatives of this compound can inhibit tumor necrosis factor α production, suggesting its potential in treating inflammatory diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LO) . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares functional motifs with other purine-based molecules but differs in substitution patterns and chain length. Key comparisons include:
In contrast, compounds 7a and 7b (from ) are thiophene derivatives with pyrazole moieties, emphasizing heterocyclic diversity rather than purine-based activity .
Biological Activity
1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione, a complex purine derivative with the CAS number 874747-30-5, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 538.60 g/mol. The structure features a purine base that may interact with various biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study utilizing the DPPH assay demonstrated that related compounds can effectively scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have reported that derivatives exhibit inhibition against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in treating infections .
Enzyme Inhibition
The compound's structural characteristics indicate potential as an inhibitor of key enzymes involved in metabolic pathways. Notably, its analogs have been assessed for α-glucosidase inhibition, which is relevant in managing diabetes. The binding affinities in docking studies suggest that these compounds may act as competitive inhibitors .
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The ability to donate electrons helps neutralize free radicals.
- Enzyme Interaction : Binding to active sites on enzymes like α-glucosidase inhibits their activity, thereby modulating metabolic processes.
- Antimicrobial Action : Disruption of bacterial cell membranes or interference with metabolic pathways leads to bacterial cell death.
Q & A
Q. What statistical approaches are recommended for multivariate analysis of this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Use partial least squares regression (PLS-R) or machine learning (e.g., random forests) to correlate molecular descriptors (logP, polar surface area) with activity data. Validate models via leave-one-out cross-validation .
Experimental Design Tables
Key Considerations for Researchers
- Theoretical Alignment : Link experimental designs to purine metabolism or receptor interaction frameworks .
- Methodological Rigor : Adhere to CRDC standards for chemical engineering and process control .
- Data Interpretation : Use bibliometric analysis to contextualize findings within existing literature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
